molecular formula C11H7BrN2O4 B5048906 5-bromo-N-(2-nitrophenyl)furan-2-carboxamide CAS No. 5246-13-9

5-bromo-N-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5048906
CAS No.: 5246-13-9
M. Wt: 311.09 g/mol
InChI Key: DNXDROBUXJZPOS-UHFFFAOYSA-N
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Description

5-bromo-N-(2-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

The synthesis of 5-bromo-N-(2-nitrophenyl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and a suitable solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The furan ring structure also contributes to its binding affinity with various biological targets, enhancing its antimicrobial properties .

Comparison with Similar Compounds

5-bromo-N-(2-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-bromo-N-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O4/c12-10-6-5-9(18-10)11(15)13-7-3-1-2-4-8(7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDROBUXJZPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385495
Record name 5-bromo-N-(2-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-13-9
Record name 5-bromo-N-(2-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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